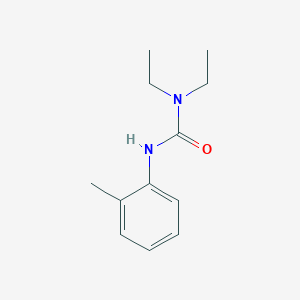
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is a silicon-containing organic compound with the molecular formula C22H54Si6. This compound is notable for its unique structure, which includes multiple silicon atoms and trimethylsilyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilylacetylene and a silicon-based reagent in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silicon-containing reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing alcohols or ketones, while reduction can produce silicon-containing alkanes.
Wissenschaftliche Forschungsanwendungen
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The silicon atoms and trimethylsilyl groups can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-: Similar structure but with a double bond instead of a triple bond.
3-Octen-5-yne, 2,2,7,7-tetramethyl-: Similar structure with different functional groups.
Uniqueness
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is unique due to its multiple silicon atoms and trimethylsilyl groups, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
20932-80-3 |
|---|---|
Molekularformel |
C22H54Si6 |
Molekulargewicht |
487.2 g/mol |
IUPAC-Name |
trimethyl-[1,1,4,4,4-pentakis(trimethylsilyl)but-2-ynyl]silane |
InChI |
InChI=1S/C22H54Si6/c1-23(2,3)21(24(4,5)6,25(7,8)9)19-20-22(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
InChI-Schlüssel |
ZOVHEXYJTVBFAS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C#CC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


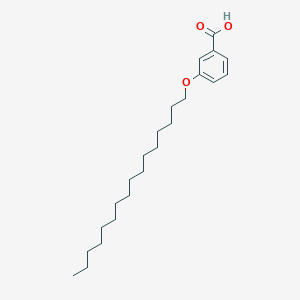
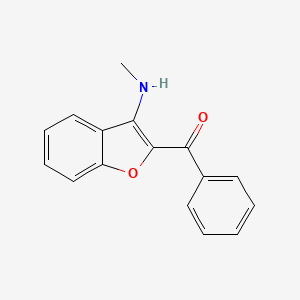
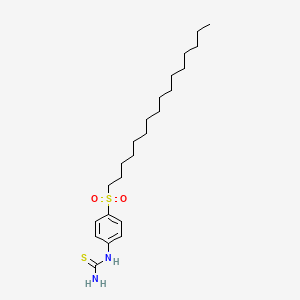
![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)
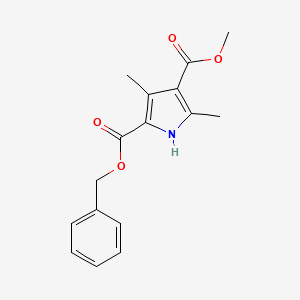


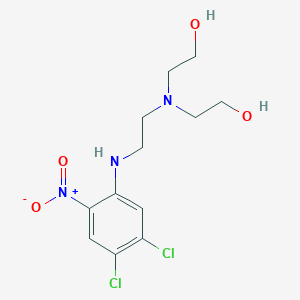
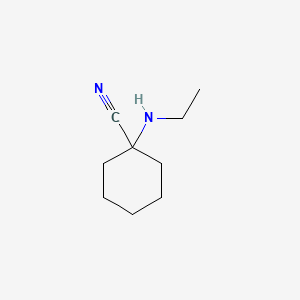
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)

